Product packaging for 2-Hexenylamine(Cat. No.:CAS No. 61210-84-2)

2-Hexenylamine

Cat. No.: B3274657
CAS No.: 61210-84-2
M. Wt: 99.17 g/mol
InChI Key: JMPKRWPMDAFCGM-SNAWJCMRSA-N
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Description

2-Hexenylamine is a chemical compound of interest in organic synthesis and materials science research. While specific studies on this compound are limited, research on similar hexenylamine derivatives indicates its potential utility. Related compounds, such as other hexenylamines, are used in the synthesis of more complex molecules, for instance, serving as protected intermediates in organic reactions . Furthermore, alkylamine chains are known to be investigated for their surface adsorption properties and potential role in corrosion inhibition processes . Researchers value this compound for its amine functional group and an unsaturated bond, which provide two reactive sites for chemical modification and polymerization. As a building block, it can be used to develop novel polymers, pharmaceutical intermediates, and other specialty chemicals. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Handle with care, referring to the relevant safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N B3274657 2-Hexenylamine CAS No. 61210-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hex-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-3-4-5-6-7/h4-5H,2-3,6-7H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPKRWPMDAFCGM-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Hexenylamine and Its Derivatives

Direct Formation of the Amine Functionality

This approach focuses on introducing the amine group onto a six-carbon alkenyl chain. Common methods include the reductive amination of a corresponding carbonyl compound, nucleophilic substitution on an unsaturated halide, and the Delépine reaction.

Reductive Amination Pathways from Carbonyl Precursors

Reductive amination is a widely utilized and efficient method for the synthesis of amines from aldehydes or ketones. wikipedia.org For the preparation of 2-hexenylamine, the logical precursor is the α,β-unsaturated aldehyde, (E)-2-hexenal. The process involves the initial reaction of the carbonyl group with an amine source, typically ammonia (B1221849), to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. wikipedia.orgorganic-chemistry.org

Figure 1: General scheme for the reductive amination of (E)-2-hexenal to this compound.

A variety of reducing agents can be employed for this transformation, each with its own set of advantages and limitations. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. wikipedia.org The choice of reducing agent is critical to selectively reduce the imine C=N bond without affecting the C=C double bond present in the hexenyl backbone. Sodium triacetoxyborohydride (B8407120) is often a preferred reagent for reductive aminations due to its mildness and selectivity for imines over carbonyl groups. wikipedia.org

Biocatalytic methods employing imine reductases (IREDs) have also emerged as a powerful tool for reductive aminations, often proceeding with high stereoselectivity. nih.gov While direct enzymatic amination of 2-hexenal is not extensively documented, studies on similar aliphatic aldehydes and ketones suggest the feasibility of this approach. For instance, the reductive amination of 2-hexanone (B1666271) with ammonia has been explored using various enzyme systems. nih.gov

PrecursorAmine SourceReducing Agent/CatalystProductReported Yield
(E)-2-HexenalAmmoniaSodium BorohydrideThis compoundVariable
(E)-2-HexenalAmmoniaCatalytic Hydrogenation (e.g., Ni, Pd/C)This compoundDependent on catalyst and conditions
HexanalAllylamine (B125299)Imine Reductase (AspRedAm)N-allyl-hexylamineNot specified

This table presents plausible pathways for the reductive amination to form this compound, with a related biocatalytic example.

Nucleophilic Substitution Reactions with Unsaturated Halides

The synthesis of this compound can also be achieved through the nucleophilic substitution of a suitable leaving group, typically a halide, on the hexenyl chain with an amine nucleophile. The starting material for this approach would be a 1-halo-2-hexene, such as 1-chloro-2-hexene or 1-bromo-2-hexene. The reaction with ammonia would proceed via an Sₙ2 mechanism. docbrown.info

Figure 2: Nucleophilic substitution of 1-chloro-2-hexene with ammonia.

A significant challenge in this methodology is the potential for over-alkylation. libretexts.orgsavemyexams.com The primary amine product, this compound, is itself a nucleophile and can react with the starting halide to form the secondary amine, di(2-hexenyl)amine, and subsequently the tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgsavemyexams.com To favor the formation of the primary amine, a large excess of ammonia is typically used. savemyexams.com This increases the probability that a molecule of the alkyl halide will react with ammonia rather than the desired primary amine product.

The reaction is generally carried out in a sealed tube with ethanolic ammonia to ensure a high concentration of the nucleophile. docbrown.info

SubstrateNucleophileKey ConditionMajor ProductMajor Side Products
1-Chloro-2-hexeneAmmoniaLarge excess of ammoniaThis compoundDi(2-hexenyl)amine, Tri(2-hexenyl)amine
1-Bromo-2-hexeneAmmoniaLarge excess of ammoniaThis compoundDi(2-hexenyl)amine, Tri(2-hexenyl)amine

This table outlines the nucleophilic substitution approach, highlighting the challenge of over-alkylation.

Delépine Reaction and Related Amination Protocols

The Delépine reaction offers a more controlled method for the synthesis of primary amines from alkyl halides, thereby avoiding the issue of over-alkylation encountered in direct amination with ammonia. tcichemicals.comox.ac.uk This reaction involves the treatment of an alkyl halide, in this case, a 1-halo-2-hexene, with hexamethylenetetramine (urotropine). tcichemicals.comox.ac.uk This initial step forms a stable quaternary ammonium salt. Subsequent hydrolysis of this salt with aqueous or ethanolic acid yields the primary amine hydrochloride. tcichemicals.comox.ac.uk

The reaction proceeds in two distinct stages:

Formation of the hexaminium salt: 1-Halo-2-hexene reacts with hexamethylenetetramine in a solvent like chloroform (B151607) or ethanol.

Acid hydrolysis: The resulting quaternary salt is treated with a strong acid, such as hydrochloric acid, to liberate the primary amine. tcichemicals.com

Figure 3: The Delépine reaction for the synthesis of this compound.

The Delépine reaction is particularly well-suited for active halides such as allylic and benzylic halides. savemyexams.com

Reagent 1Reagent 2IntermediateFinal Product
1-Bromo-2-hexeneHexamethylenetetramine1-(2-Hexenyl)hexaminium bromideThis compound hydrochloride
1-Chloro-2-hexeneHexamethylenetetramine1-(2-Hexenyl)hexaminium chlorideThis compound hydrochloride

This table summarizes the key components of the Delépine reaction for this compound synthesis.

Construction of the Hexenyl Skeleton with Pre-existing Amine Groups

In this synthetic strategy, the amine functionality is already present in one of the starting materials, and the focus is on constructing the six-carbon alkenyl chain. Olefin metathesis and cross-coupling reactions are powerful tools for this purpose.

Olefin Metathesis Approaches

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the way carbon-carbon double bonds are formed. wikipedia.org Cross-metathesis (CM) is a particularly relevant variant for the synthesis of this compound. organic-chemistry.orgillinois.edu This reaction involves the intermolecular exchange of alkylidene groups between two different olefins, catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts. organic-chemistry.orgsigmaaldrich.com

For the synthesis of this compound, a plausible cross-metathesis approach would involve the reaction of a shorter-chain unsaturated amine, such as allylamine (3-aminopropene), with a suitable olefin partner, like 1-pentene. The reaction would ideally lead to the formation of this compound and ethylene (B1197577) as a volatile byproduct, which helps to drive the reaction to completion. wikipedia.org To prevent self-metathesis of the amine, it is often necessary to use a protected form, such as an N-Boc or N-tosyl derivative.

Figure 4: Retrosynthetic analysis and forward synthesis of a protected this compound via olefin cross-metathesis.

The choice of catalyst is crucial for the success of the reaction, with second and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts being known for their high activity and functional group tolerance. sigmaaldrich.comresearchgate.net

Olefin 1Olefin 2CatalystProduct
N-protected allylamine1-PenteneGrubbs II or Hoveyda-Grubbs IIN-protected this compound
N-protected butenylaminePropyleneGrubbs II or Hoveyda-Grubbs IIN-protected this compound

This table illustrates potential olefin metathesis routes to a protected form of this compound.

Cross-Coupling Reactions for Alkenyl Chain Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org These reactions can be adapted to construct the this compound skeleton. One possible strategy involves the coupling of a vinylboronic acid or ester with a suitable nitrogen-containing electrophile, or vice versa.

For instance, the Suzuki-Miyaura coupling of a 1-propenylboronic acid derivative with a protected 3-amino-1-halopropene could furnish the desired hexenylamine backbone. researchgate.net The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base for the transmetalation step. organic-chemistry.org

Figure 5: A possible Suzuki-Miyaura cross-coupling strategy for the synthesis of a protected this compound.

The scope of palladium-catalyzed C-N bond formation has also been extended to include the reaction of amines with alkenyl bromides, offering another potential route to derivatives of this compound. nih.gov These reactions, often referred to as Buchwald-Hartwig aminations, typically employ a palladium catalyst with specialized phosphine ligands. nih.gov

Boronic Acid/EsterHalide/TriflateCatalyst SystemProduct
1-Propenylboronic acidN-protected 3-amino-1-bromopropenePd(PPh₃)₄, baseN-protected this compound
N-protected 3-(dihydroxyboryl)prop-1-ene1-BromopropenePd(dppf)Cl₂, baseN-protected this compound

This table provides examples of potential cross-coupling partners for the synthesis of a protected this compound.

Functional Group Interconversions on Hexenylamine Scaffolds

Functional group interconversion represents a fundamental approach to synthesizing target molecules from readily available precursors. For hexenylamine scaffolds, key strategies involve the reduction of corresponding unsaturated nitriles and amides, where the primary challenge lies in selectively reducing the nitrogen-containing functional group while preserving the carbon-carbon double bond.

The reduction of unsaturated nitriles, such as those derived from the hydrocyanation of dienes, is a direct pathway to unsaturated amines. researchgate.net The critical aspect of this transformation is the choice of reducing agent and conditions to achieve chemoselectivity, reducing the nitrile (C≡N) group to an aminomethyl (CH₂NH₂) group without affecting the C=C double bond. While powerful reducing agents like lithium aluminum hydride can be used, they often lead to the reduction of both functional groups.

Catalytic hydrogenation offers a more tunable approach. The selection of the catalyst and reaction parameters is crucial. For instance, specific nickel or cobalt catalysts can be employed under controlled hydrogen pressure and temperature to favor the reduction of the nitrile over the alkene. Another approach involves the use of metal hydrides that show selectivity for polar multiple bonds over nonpolar ones. The synthesis of the precursor unsaturated nitriles can be achieved through various means, including the condensation of aldehydes or ketones with cyanoacetic acid derivatives. google.com

The catalytic reduction of unsaturated amides provides an alternative route to this compound and its derivatives. This deoxygenative transformation converts the amide functional group directly into an amine. Hydrosilylation, using silanes as the hydride source, has emerged as a mild and chemoselective method for this purpose. diva-portal.org

Molybdenum-based catalysts, such as Mo(CO)₆, have proven effective in mediating the deoxygenation of α,β-unsaturated tertiary and secondary amides to the corresponding allylic amines. diva-portal.org A key advantage of this system is its ability to leave olefinic bonds intact. Similarly, certain iron and nickel catalytic systems can deoxygenate a variety of amides with high chemoselectivity, tolerating reducible groups like olefins. mdpi.com For example, NiCl₂(dme) has been shown to mediate the hydrosilative reduction of a wide range of secondary amides to the corresponding secondary amines, a transformation that is challenging for many other transition metal catalysts. mdpi.com

Catalyst SystemHydride SourceSubstrate TypeKey Features
Mo(CO)₆Hydrosilanesα,β-Unsaturated AmidesPreserves olefinic bonds. diva-portal.org
Fe(II)/NHCPolymethylhydrosiloxane (PMHS)Aromatic Tertiary AmidesLow catalyst loading, mild conditions. diva-portal.org
Et₂Zn / LiClPolymethylhydrosiloxane (PMHS)Tertiary AmidesHigh chemoselectivity; tolerates nitro, nitrile, olefin groups. diva-portal.org
NiCl₂(dme)HydrosilanesSecondary AmidesUnique ability to reduce secondary amides among 3d metals. mdpi.com

Advanced Catalytic Methods in Hexenylamine Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to construct complex molecules with high efficiency and precision. For hexenylamine synthesis, these methods include asymmetric hydroamination and palladium-catalyzed reactions, which allow for the direct formation of C-N bonds and the construction of the carbon skeleton with high levels of control.

Asymmetric hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing chiral amines. organic-chemistry.org For the synthesis of chiral hexenylamine derivatives, the hydroamination of a 1,3- or 1,4-hexadiene (B1233536) substrate is a direct approach. Various transition metal catalysts have been developed for this purpose.

Rhodium-catalyzed hydroamination of allylic amines with a range of amine nucleophiles can produce unsymmetrical vicinal diamines. organic-chemistry.org Iridium catalysts have been successfully used for the highly enantioselective hydroamination of electron-rich alkenes like enamides, yielding enantioenriched 1,2-diamines. nih.gov Furthermore, photoenzymatic catalysis has been applied to generate aminium radical cations for asymmetric intermolecular hydroamination, addressing a long-standing challenge in controlling these highly reactive intermediates. illinois.edu A copper(I)-catalyzed asymmetric diamination of conjugated dienes using di-tert-butyldiaziridinone as the nitrogen source has also been achieved, providing an efficient route to vicinal diamines, which are structurally related to hydroamination products. nih.gov

Catalyst / MethodSubstrateNitrogen SourceKey Outcome
Rhodium CatalystAllylic AminesPrimary/Secondary AminesSynthesis of unsymmetrical vicinal diamines. organic-chemistry.org
Copper(I) / (R)-DTBM-SEGPHOSConjugated DienesDi-tert-butyldiaziridinoneAsymmetric synthesis of vicinal diamines. nih.gov
Photoenzymatic (Flavin-dependent ene-reductase)AlkenesHydroxylaminesAsymmetric intermolecular hydroamination to tertiary amines. illinois.edu
Iridium CatalystEnamidesPhthalimideEnantioselective synthesis of 1,2-diamines. nih.gov

Palladium catalysis offers a powerful toolkit for constructing complex molecular architectures. While not always leading directly to simple acyclic amines like this compound, these strategies are invaluable for synthesizing more complex derivatives and heterocyclic scaffolds incorporating the hexenylamine motif.

Domino reactions, such as a Heck cyclization followed by carbonylation, can be used to build ester-functionalized azaindolines, using formates as the carbonyl source. rsc.org These cascade reactions efficiently increase molecular complexity in a single operation. Palladium(II) catalysts can also mediate complex cyclization-carbonylation-cyclization coupling reactions of specific substrates, such as (ortho-alkynyl phenyl) sulfides, to afford complex heterocyclic ketones. semanticscholar.orgresearchgate.net Such strategies involve nucleophilic attack on a palladium-activated alkyne, followed by CO insertion and a subsequent cyclization. While these examples produce cyclic compounds, the underlying principles of palladium-catalyzed C-N and C-C bond formation, carbonylation, and cyclization are adaptable to the synthesis of highly functionalized amine derivatives. nih.govrsc.org

Lewis acids play a crucial role in organic synthesis by activating substrates towards nucleophilic attack. In the context of hexenylamine synthesis, they can be employed to promote C-N bond formation and other key transformations.

One significant application is in the reductive amination of carbonyl compounds, where Lewis acids can activate the carbonyl group. A tin(II)-catalyzed reductive N-alkylation of arylamines with ketones demonstrates a highly efficient route to tertiary amines. rsc.org In another strategy, Lewis acids like ZnCl₂ or ZnBr₂ are used in conjunction with hexamethyldisilazane (B44280) (HMDS) to promote the cyclization of amic acids, formed from an amine and an anhydride, into imide derivatives under mild conditions. organic-chemistry.org

Furthermore, synergistic catalysis combining a transition metal with a Lewis acid can lead to novel reactivity. A copper/Lewis acid co-catalyzed intermolecular hydroamination of alkoxyallenes has been developed to produce Z-oxalylamines. nih.gov In this system, the Lewis acid (e.g., ZnCl₂) coordinates to the alkoxyallene, activating it for a nucleophilic attack by the amine, which is coordinated to the copper catalyst. This dual activation strategy allows for high regio- and stereoselectivity in the C-N bond-forming step. nih.gov

Metal-Free Catalysis in Hexenylamine Synthesis

The development of synthetic routes to allylic amines that avoid the use of metal catalysts is a significant area of research in green and sustainable chemistry. These methods offer advantages such as reduced cost, lower toxicity, and simplified purification procedures. For the synthesis of this compound and its derivatives, several metal-free catalytic strategies have emerged, primarily centered around the activation of C-H bonds or the functionalization of C-C double bonds using organocatalysts or non-metallic reagents. While direct metal-free catalytic synthesis of this compound is not extensively documented, analogous reactions with structurally similar alkenes provide a strong basis for the application of these methods.

One prominent metal-free approach is the selenium-catalyzed allylic C-H amination. This methodology allows for the direct conversion of an allylic C-H bond in an alkene to a C-N bond. acs.orgbohrium.com The reaction typically employs a selenium catalyst, such as a phosphine selenide (B1212193) or a selenourea, in the presence of an aminating agent. acs.org This strategy is particularly noteworthy for its high regioselectivity, often proceeding without allylic transposition. acs.org For a substrate like 1-hexene (B165129), this method would be expected to yield the corresponding hexenylamine derivative. The versatility of this reaction has been demonstrated with a variety of alkenes, including terminal and 1,1-disubstituted ones. acs.org

Another significant avenue in metal-free catalysis is the use of Brønsted acids to promote the hydroamination of alkenes. nih.govrsc.org This approach involves the addition of an amine to a double bond, catalyzed by a strong acid. While this method has been explored for various unsaturated systems, its application to simple alkenes like 1-hexene for the synthesis of this compound would depend on overcoming challenges related to reactivity and selectivity. Research in this area has shown promise for intramolecular hydroaminations, leading to the formation of nitrogen-containing heterocyclic compounds. nih.gov

Furthermore, organocatalysis offers a broad platform for the enantioselective synthesis of allylic amines. acs.org Chiral organocatalysts can facilitate the stereocontrolled addition of nitrogen nucleophiles to allylic substrates. While many examples involve activated alkenes, the ongoing development of more active and selective organocatalysts holds promise for their application to less activated systems relevant to this compound synthesis.

The following table summarizes representative examples of metal-free catalytic amination reactions on substrates analogous to those that would produce this compound or its derivatives, showcasing the potential of these methods.

Catalyst/Reagent SystemSubstrate TypeAmine SourceProduct TypeYield (%)Reference
Phosphine Selenide/SelenoureaTerminal AlkenesSulfonamides/SulfamatesAllylic AminesHigh acs.org
NHC-SeleniumTrisubstituted AlkenesPrimary CarbamatesAllylic AminesHigh bohrium.com
Brønsted AcidHydrazone-tethered OlefinsIntramolecular HydrazonePyrazolinesGood to Excellent rsc.org
OrganocatalystAlkylidene CyanoacetatesAzodicarboxylatesAllylic AminesUp to 99% acs.org

This table presents data from analogous reactions to illustrate the potential of these methods for the synthesis of this compound and its derivatives, as direct synthesis data for this compound under these specific metal-free conditions is not explicitly available in the provided search results.

The detailed research findings for these metal-free methods highlight their synthetic utility. For instance, the selenium-catalyzed amination of terpenoids, which contain complex alkene structures, demonstrates the functional group tolerance and scalability of this approach. acs.org Similarly, the development of sterically hindered N-heterocyclic carbene (NHC)-selenium catalysts has been crucial for achieving high yields in the amination of a wide range of alkenes with primary carbamates. bohrium.com These findings suggest that a similar strategy could be effectively employed for the synthesis of N-functionalized this compound derivatives.

Chemical Reactivity and Transformation Pathways of 2 Hexenylamine and Its Derivatives

Reactivity of the Amine Functional Group

The amine functional group in 2-hexenylamine is a primary amine, which dictates its fundamental reactivity as a nucleophile and a base. The lone pair of electrons on the nitrogen atom is readily available to attack electron-deficient centers, initiating a variety of chemical transformations.

Nucleophilic Characteristics of Hexenylamines

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic is the basis for many of its reactions. Aliphatic amines, such as this compound, are generally more reactive nucleophiles than aromatic amines. quora.com This is because the lone pair on the nitrogen in aromatic amines is delocalized into the aromatic ring, making it less available for donation. quora.com The alkyl group in this compound, being electron-donating, increases the electron density on the nitrogen atom, further enhancing its nucleophilicity compared to ammonia (B1221849).

The nucleophilicity of amines is influenced by several factors, including steric hindrance and the electronic nature of the substituents. While the hexenyl group is relatively bulky, the primary nature of the amine in this compound allows it to participate effectively in nucleophilic reactions.

Alkylation and Acylation Reactions: Formation of Substituted Amines and Amides

The nucleophilic nitrogen of this compound readily attacks alkyl halides in a nucleophilic substitution reaction, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org This process, known as alkylation, is often difficult to control, leading to a mixture of products. libretexts.org For instance, the reaction with an excess of an alkylating agent like methyl iodide leads to exhaustive methylation, forming a quaternary ammonium salt, a precursor for Hofmann elimination reactions. masterorganicchemistry.comyale.edu

Acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides yields N-substituted amides. libretexts.org This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

Reactant 1Reactant 2ProductReaction Type
This compoundMethyl iodide (excess)N,N,N-Trimethyl-2-hexenylammonium iodideAlkylation (Exhaustive Methylation)
This compoundAcetyl chlorideN-(2-Hexenyl)acetamideAcylation

Formation and Reactivity of Imines and Enamines from Carbonyl Compounds

Primary amines like this compound react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org The reaction is reversible and the rate is pH-dependent, with optimal rates often observed around a pH of 5. libretexts.org

Secondary amines, on the other hand, react with aldehydes and ketones that have an α-hydrogen to form enamines. youtube.commasterorganicchemistry.com The mechanism is similar to imine formation up to the formation of an iminium ion intermediate. youtube.com However, since the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is removed from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond. youtube.comyoutube.com If this compound were first converted to a secondary amine (e.g., N-methyl-2-hexenylamine), it could then react with a carbonyl compound to form an enamine.

This compound DerivativeCarbonyl CompoundProduct Type
This compound (Primary)PropanalImine
N-Methyl-2-hexenylamine (Secondary)AcetoneEnamine

Elimination Reactions: Hofmann Elimination and Related Processes

The Hofmann elimination is a characteristic reaction of quaternary ammonium hydroxides, which can be prepared from primary amines like this compound through exhaustive methylation followed by treatment with a base like silver oxide. wikipedia.orglibretexts.orgbyjus.com When heated, the quaternary ammonium hydroxide undergoes an E2 elimination reaction to form an alkene and a tertiary amine. libretexts.orgorganicchemistrytutor.com A key feature of the Hofmann elimination is that it generally follows the "Hofmann rule," leading to the formation of the least substituted (and often less stable) alkene. wikipedia.orgbyjus.comorganicchemistrytutor.com This regioselectivity is attributed to the steric bulk of the trimethylamine leaving group, which favors the abstraction of a proton from the least sterically hindered β-carbon. wikipedia.org

In the case of N,N,N-trimethyl-2-hexenylammonium hydroxide, the elimination would involve the abstraction of a proton from either the C1 or C4 position. Following the Hofmann rule, the major product would be 1,3-hexadiene, resulting from the abstraction of a proton from the less substituted C1 position.

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. This reactivity is characteristic of alkenes and leads to a variety of addition reactions.

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The π electrons of the double bond in this compound can act as a nucleophile, attacking electrophilic species. docbrown.info A common example is the addition of hydrogen halides (HX). This reaction typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate. docbrown.infolibretexts.org The initial attack by the alkene on the electrophile (H+) leads to the formation of the more stable carbocation. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more substituted carbocation. lumenlearning.comchemistrysteps.com The subsequent attack by the halide nucleophile (X-) on the carbocation yields the final product. libretexts.org

In the case of this compound, protonation of the double bond can lead to a secondary carbocation at either C2 or C3. The stability of these carbocations and the potential for rearrangements would influence the final product distribution.

The addition of halogens, such as bromine (Br₂), to the double bond also proceeds via an electrophilic addition mechanism. chemguide.co.uklibretexts.orgyoutube.com The reaction is initiated by the polarization of the bromine molecule as it approaches the electron-rich double bond. libretexts.orgyoutube.com This leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion, resulting in a vicinal dihalide. libretexts.org

AlkeneElectrophileExpected Major ProductReaction Type
2-HexeneHBr2-Bromohexane & 3-BromohexaneElectrophilic Addition
2-HexeneBr₂2,3-DibromohexaneElectrophilic Addition

Radical Addition and Cyclization Pathways

Radical cyclization reactions offer a powerful method for the construction of cyclic compounds from unsaturated precursors like this compound. These reactions typically proceed through a three-step mechanism: selective radical generation, intramolecular cyclization, and quenching of the resulting cyclized radical. wikipedia.org The regioselectivity of the cyclization is a key aspect, with a general preference for the formation of five- and six-membered rings. wikipedia.org

For unsaturated aminyl or amidyl radicals derived from precursors similar to this compound, there is a competition between 5-exo and 6-endo cyclization pathways. Theoretical studies on pent-4-enamidyl radicals have shown that 5-exo cyclization to form γ-lactams is generally favored. nih.govacs.org This preference is attributed to both thermodynamic factors, such as the stability of the resulting radical, and kinetic factors, including steric effects in the transition state. nih.gov However, specific substitution patterns can favor the 6-endo pathway, leading to the formation of δ-lactams. nih.govacs.org For instance, the presence of an aromatic substituent at the C4-position or the incorporation of an electron-rich aromatic ring in the backbone of the pent-4-enamidyl radical can promote 6-endo cyclization. nih.gov

In the context of this compound, the corresponding N-centered radical could potentially undergo cyclization to form substituted pyrrolidines (via 5-exo-trig cyclization) or piperidines (via 6-endo-trig cyclization). The specific outcome would be influenced by the nature of the substituents on the nitrogen atom and the reaction conditions. Radical cyclizations of cyclic ene sulfonamides have been shown to proceed via β-elimination of a sulfonyl radical to furnish polycyclic imines. researchgate.net

Table 1: Regioselectivity in Radical Cyclization of Unsaturated Amidyl Radicals
Radical PrecursorMajor Cyclization PathwayProduct TypeKey Influencing Factors
Unsubstituted Pent-4-enamidyl Radical5-exoγ-LactamInherent kinetic preference
C4-Aryl Substituted Pent-4-enamidyl Radical6-endoδ-LactamStabilization of the 6-endo transition state by the aryl group
C2/C3-Fused Aromatic Pent-4-enamidyl Radical6-endoBicyclic δ-LactamElectronic effects of the fused aromatic ring

Oxidative Transformations (e.g., Allylic Oxygenation)

The allylic position of this compound is susceptible to oxidative transformations, leading to the introduction of oxygen-containing functionalities. A prominent reaction in this category is the allylic amination, which can be considered a form of oxidative functionalization where a C-N bond is formed at the allylic position.

Various transition metal catalysts, including palladium, copper, and cobalt, have been employed to facilitate the oxidative amination of alkenes. nih.govresearchgate.netresearchgate.net These reactions can proceed through different mechanisms, often involving the formation of a π-allyl metal intermediate. The regioselectivity of these reactions is a crucial aspect, particularly for unsymmetrical internal alkenes like this compound.

Dual photoredox and copper catalysis has been utilized for the intermolecular oxidative amination of unactivated alkenes with amidyl radicals. nih.govrsc.org This method is applicable to both terminal and internal alkenes. nih.gov For unsymmetrically substituted internal alkenes, the reaction can yield a mixture of regioisomers. nih.gov For instance, the reaction of 2-octene under these conditions resulted in a 1.4:1 mixture of regioisomeric allylic amines. nih.gov

Copper-catalyzed oxidative amination of internal olefins can be directed by a removable bidentate group to control regioselectivity. researchgate.net This approach utilizes azodiformates as both the nitrogen source and an electrophilic oxidant for the allylic C-H activation. researchgate.net Thianthrene-based aminating reagents have enabled the direct synthesis of alkyl allylamines from olefins under photoirradiation with a suitable photocatalyst. nih.gov This method is notable as it can furnish primary and secondary alkyl allylamines directly, which is often a challenge in other allylic amination protocols. nih.gov

Table 2: Catalytic Systems for Oxidative Allylic Amination of Alkenes
Catalytic SystemNitrogen SourceAlkene Substrate ScopeKey Features
Dual Photoredox/CopperAmidyl RadicalsTerminal and Internal AlkenesRadical-based, mild conditions, moderate regioselectivity for unsymmetrical internal alkenes. nih.govrsc.org
Copper/Azodiformate with Directing GroupAzodiformatesInternal OlefinsHigh regioselectivity controlled by a removable directing group. researchgate.net
Photocatalyst/Thianthrene-based ReagentsPrimary Amines (via thianthrenylideneamines)Terminal and Internal OlefinsDirect synthesis of alkyl allylamines. nih.gov
Palladium(II)/Molecular OxygenSecondary AnilinesElectron-deficient AlkenesUses O2 as the terminal oxidant, produces allylic amines and enamines. mdpi.com

Intramolecular and Cascade Reactions

The bifunctional nature of this compound makes it an ideal substrate for intramolecular reactions, where the amine and alkene moieties react to form cyclic structures. These reactions are often highly efficient and stereoselective, providing a direct route to various nitrogen heterocycles.

Intramolecular Aminocyclization Reactions

Intramolecular aminocyclization of this compound and its derivatives can be promoted by various catalysts. Palladium complexes are widely used for the nucleophilic addition of amines to unsaturated systems. nih.govacs.org Palladium-catalyzed aminocyclization-coupling cascades of o-alkynylaniline derivatives with alkenes have been developed for the synthesis of dehydrotryptophan derivatives. nih.gov

A redox-enabled strategy for intramolecular hydroamination provides a metal-free approach to the synthesis of pyrrolidines. nih.govrsc.org This method involves the in situ generation of a hydroxylamine, which then undergoes a Cope-type hydroamination, followed by reduction of the resulting N-oxide. nih.gov This one-pot process is highly functional group tolerant and proceeds under mild conditions. nih.gov

Lewis acid-mediated cyclizations of N-benzylidene-3-alkenylamines have been shown to produce various heterocyclic structures, including 2-arylpyrrolidines. acs.org The outcome of these reactions is dependent on the Lewis acid used.

Haloamination and Related Electrophile-Mediated Cyclizations

Electrophile-mediated cyclizations are a common strategy for the synthesis of nitrogen heterocycles from unsaturated amines. In these reactions, an electrophile activates the double bond, which is then attacked by the intramolecular amine nucleophile.

A practical method for the synthesis of N-heterocycles involves the stereoselective cyclization of N-alkenylamides with tert-butyl hypoiodite (t-BuOI) under neutral conditions. organic-chemistry.orgnih.gov This reagent has been shown to be effective for the cyclization of N-alkenylsulfonamides to yield three- to six-membered saturated N-heterocycles in good yields and with complete stereoselectivity. nih.gov The proposed mechanism involves the initial iodination of the amide nitrogen, followed by an intramolecular iodonium ion transfer to the olefin, which initiates the cyclization. organic-chemistry.org

The reaction of N-(2-alkynyl)anilines with electrophiles such as iodine or phenylselenyl bromide leads to the formation of 3-substituted quinolines in good to excellent yields under mild conditions. nih.gov

Carbonylative Double Cyclization Processes

Carbonylative cyclization reactions involve the incorporation of a carbonyl group (from carbon monoxide) during the cyclization process. These reactions provide a direct route to cyclic ketones and lactams.

Cobalt-catalyzed aminoalkylative carbonylation of alkenes has been developed for the synthesis of γ-amino acid derivatives. nih.gov This process can also be applied in a cyclization context. When amides containing an alkene moiety are used as substrates, a carbonylative cyclization product can be obtained. nih.gov For instance, the reaction of an N-allyl amide can lead to the formation of a six-membered lactam. nih.gov

Palladium-catalyzed aminocarbonylation of 1,3-dienes has been shown to be an atom-efficient method for the synthesis of β,γ-unsaturated amides. dntb.gov.ua While not a double cyclization, this reaction demonstrates the ability to incorporate a carbonyl group and an amine across a conjugated system. A related copper-catalyzed 1,2-amino-alkoxycarbonylation of unactivated alkenes with CO and alkylamines provides a direct route to β-amino acid derivatives. acs.org

Selenium-Induced Cyclization Reactions

Organoselenium reagents can induce the cyclization of unsaturated amines and their derivatives through an electrophilic mechanism. These reactions typically involve the attack of the selenium electrophile on the double bond, followed by intramolecular capture by the nitrogen nucleophile.

The reaction of 2-alkenylthiazolines with benzeneselenenyl bromide in a mixed solvent of acetonitrile and water has been shown to produce functionalized γ-lactams. researchgate.net Arylselenyl radical-mediated cyclization of N-(2-alkynyl)anilines can be initiated by the combination of CuCl2 and air to produce 3-selenylquinolines. nih.gov

Visible-light-mediated selenocyclization of o-vinylanilides with diselenides provides a mild and effective method for the synthesis of selenylated 4H-3,1-benzoxazines. rsc.org This reaction proceeds under metal-free and oxidant-free conditions. rsc.org An electrocatalytic approach has also been developed for the bromide-mediated selenocyclization of N-propargylamides with diselenides to afford seleno-oxazoles. researchgate.net

Table 3: Methods for Selenium-Induced Cyclization of Unsaturated Nitrogen Compounds
SubstrateSelenium Reagent/CatalystReaction ConditionsProduct
2-AlkenylthiazolinesBenzeneselenenyl bromideAcetonitrile/WaterFunctionalized γ-Lactams researchgate.net
N-(2-Alkynyl)anilinesDiaryl diselenides/CuCl2Air3-Selenylquinolines nih.gov
o-VinylanilidesDiselenidesVisible lightSelenylated 4H-3,1-benzoxazines rsc.org
N-PropargylamidesDiselenides/BromideElectrocatalysisSeleno-oxazoles researchgate.net

Chemo-, Regio-, and Stereoselectivity in Multifunctional Transformations

The chemical behavior of this compound, an unsaturated aliphatic amine, is dictated by the interplay of its two primary functional groups: the amine (NH₂) and the carbon-carbon double bond (C=C). This dual functionality allows for a rich and complex reactivity profile, making the control of selectivity in chemical transformations a critical aspect of its synthetic utility. The principles of chemo-, regio-, and stereoselectivity are paramount when considering reactions involving this compound and its derivatives, as the reaction conditions and reagents employed will determine the specific outcome of a transformation. While detailed research specifically focusing on this compound is limited in publicly available literature, the well-established reactivity patterns of other allylic amines provide a strong basis for predicting its behavior in multifunctional transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In the case of this compound, the primary competing sites for reaction are the nucleophilic amine group and the electron-rich double bond. The choice of reagent and reaction conditions is crucial in directing the transformation to the desired functional group. For instance, reactions such as acylation or alkylation will typically occur at the more nucleophilic amine group, leaving the double bond intact. Conversely, reactions like catalytic hydrogenation or epoxidation will target the double bond.

Regioselectivity is the preference for bond formation at one position over another. For this compound, this is particularly relevant in addition reactions to the double bond and in allylic functionalization. According to Markovnikov's rule, the electrophilic addition of a protic acid to the double bond would be expected to result in the formation of a carbocation at the more substituted carbon (C-3), leading to the corresponding 3-substituted product. However, the presence of the amine group can influence the regiochemical outcome. In reactions involving the allylic position (C-4), the formation of different constitutional isomers is possible.

Stereoselectivity describes the preferential formation of one stereoisomer over others. This is a critical consideration in reactions that create new stereocenters. For this compound, stereoselectivity can be observed in reactions such as epoxidation, dihydroxylation, and any transformation that introduces a new chiral center. The stereochemical outcome can often be controlled by the use of chiral catalysts or reagents, leading to the selective formation of a particular enantiomer or diastereomer.

The following subsections will delve into specific examples of how these principles of selectivity are applied in multifunctional transformations of allylic amines, with a focus on the expected outcomes for this compound based on established chemical principles.

The following table provides representative data on the chemo-, regio-, and stereoselectivity observed in various transformations of allylic amines, which can be extrapolated to predict the behavior of this compound.

Reaction TypeSubstrate ExampleReagent/CatalystSelectivity TypeMajor Product(s)Selectivity Outcome
Epoxidation N-Boc-2-butenylaminem-CPBADiastereoselectivesyn-epoxideHigh syn-selectivity due to hydrogen bonding with the protected amine.
Hydroformylation N-AllylanilineRh(acac)(CO)₂ / LRegio- and EnantioselectiveBranched aldehydeHigh regioselectivity for the branched isomer and high enantioselectivity with a chiral ligand (L).
Heck Reaction N-(2-bromoallyl)anilineStyrene, Pd(OAc)₂, PPh₃RegioselectiveLinear productPreferential coupling at the terminal carbon of the allyl group.
Hydroamination 1,3-HexadieneDiethylamine, Rh-catalystRegio- and Enantioselective1,4-addition productHigh regioselectivity for the 1,4-adduct and high enantioselectivity with a chiral ligand.
Aziridination (E)-4-Hexen-1-olTsN₃, Cu(I)-catalystDiastereoselectivetrans-aziridineHigh diastereoselectivity controlled by the existing stereocenter.

While specific studies on this compound are scarce, research on analogous allylic amines provides valuable insights into the factors governing selectivity.

Chemoselectivity in Oxidative Cyclizations: Palladium-catalyzed oxidative cyclization of N-tosyl-2-alkenylamines demonstrates high chemoselectivity, where the intramolecular reaction proceeds at the double bond without affecting the sulfonamide group. The regioselectivity of these cyclizations is dependent on the substitution pattern of the alkene. For terminal alkenes, cyclization typically occurs at the terminal carbon.

Regioselectivity in Hydroformylation: The hydroformylation of N-allyl amines, catalyzed by rhodium complexes with specific phosphine (B1218219) ligands, can be highly regioselective. The choice of ligand can direct the reaction towards either the linear or branched aldehyde product. For instance, bulky phosphite ligands tend to favor the formation of the linear aldehyde, while chelating diphosphine ligands can promote the formation of the branched isomer.

Stereoselectivity in Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective epoxidation of allylic alcohols. While this compound is not an allylic alcohol, its derivatives with a hydroxyl group at the allylic position (C-4) would be excellent substrates for this reaction. The stereochemistry of the resulting epoxide is predictably controlled by the chirality of the diethyl tartrate ligand used in the catalytic system. This allows for the synthesis of specific enantiomers of the corresponding epoxy amines, which are valuable chiral building blocks.

Stereochemical Aspects in 2 Hexenylamine Chemistry

Diastereoselective Synthesis and Reactions of Hexenylamine Derivatives

The diastereoselective synthesis of 2-hexenylamine derivatives is a critical area of research, enabling the controlled formation of specific stereoisomers. One prominent strategy involves the use of chiral auxiliaries, which temporarily introduce a chiral element to the molecule, guiding the stereochemical outcome of subsequent reactions. For instance, the use of Ellman's chiral tert-butanesulfinamide has proven effective in the preparation of chiral amines with multiple stereogenic centers. osi.lv The diastereoselective reduction of N-tert-butanesulfinylketimines is a key step in this approach, where the chiral auxiliary directs the delivery of a hydride to one face of the imine, leading to the formation of one diastereomer in preference to the other. osi.lv

Another approach involves the diastereoselective addition of nucleophiles to imines derived from 2-hexenal. The facial selectivity of the nucleophilic attack can be influenced by the steric and electronic properties of both the imine and the nucleophile, as well as the reaction conditions. For example, the reaction of enamines with 2-(2-enynyl)pyridines has been shown to produce polycyclic indolizine (B1195054) derivatives with high diastereoselectivity. nih.gov

Furthermore, the development of catalytic diastereoselective methods is of significant interest. A copper-catalyzed method has been developed for the enantio- and diastereoselective synthesis of chiral homoallylic amines bearing a quaternary carbon center. nih.gov This reaction proceeds with high diastereomeric ratios, demonstrating the potential of metal catalysis in controlling the stereochemistry of complex amine derivatives.

Table 1: Examples of Diastereoselective Reactions for Amine Synthesis

Reaction Type Chiral Influence Typical Diastereomeric Ratio (d.r.) Reference
Reduction of N-tert-butanesulfinylketimines Chiral Auxiliary >95:5 osi.lv
Addition to Cyclic N-tert-butanesulfinylketimines Chiral Auxiliary High osi.lv

Enantioselective Methodologies for Chiral Hexenylamines

The synthesis of single enantiomers of chiral 2-hexenylamines is a significant challenge, often addressed through asymmetric catalysis. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines. For instance, a direct and highly enantioselective allylic amination of alkylidene cyanoacetates and malononitriles with azodicarboxylates has been developed using a commercially available organocatalyst, achieving enantioselectivities up to 99%. acs.orgnih.gov

Another organocatalytic approach involves the enantioselective Hosomi–Sakurai reaction of imines with allyltrimethylsilane, catalyzed by a chiral disulfonimide. beilstein-journals.orgnih.gov This method allows for the direct synthesis of protected homoallylic amines with high enantiomeric excess. Chiral Brønsted acids, such as 3,3'-diaryl-BINOL derivatives, have also been successfully employed as catalysts for the asymmetric allylation of acylimines, affording the corresponding homoallylic amines in good yields and high enantioselectivities. nih.gov

Transition metal catalysis also plays a crucial role in the enantioselective synthesis of allylic amines. While not specific to this compound, the principles of transition metal-catalyzed allylic substitution are broadly applicable and represent a cornerstone of asymmetric catalysis for this class of compounds. acs.org

Table 2: Organocatalytic Approaches to Chiral Allylic and Homoallylic Amines

Catalyst Type Reaction Achieved Enantiomeric Excess (ee) Reference
Chiral Squaramide Allylic Amination Up to 99% acs.orgnih.gov
Chiral Disulfonimide Hosomi-Sakurai Reaction 64-94% beilstein-journals.orgnih.gov
Chiral 3,3'-Diaryl-BINOL Allylation of Acylimines 90-99% nih.gov

Conformational Analysis and Stereoisomerism of this compound Structures

The structure of this compound allows for various forms of stereoisomerism and conformational flexibility. The presence of a carbon-carbon double bond gives rise to geometric isomers, specifically the (E)- and (Z)-isomers (also known as trans and cis, respectively). The relative stability of these isomers is influenced by steric interactions between the substituents on the double bond.

Furthermore, rotation around the single bonds in the this compound molecule leads to different conformations. A detailed conformational analysis of the closely related allyl amine has been performed using ab initio quantum mechanical methods. nih.gov This study identified five distinct conformers: cis-trans, cis-gauche, gauche-trans, and two non-equivalent gauche-gauche forms. The energy differences between these conformers are small, indicating that multiple conformations can be populated at room temperature. nih.gov The relative stabilities are determined by a balance of steric and electronic effects, including hyperconjugation. nih.gov

A significant factor influencing the conformational preferences of allylic systems is allylic strain, which is the steric repulsion between substituents on one end of a double bond and an allylic substituent on the other end. nih.govyoutube.com This strain can force the molecule to adopt a conformation that minimizes this unfavorable interaction. For a substituted this compound, the size of the substituents on the nitrogen and at the allylic position will play a crucial role in determining the most stable conformation. youtube.com

Table 3: Calculated Relative Energies of Allyl Amine Conformers

Conformer Relative Energy (cm⁻¹) - Near MP2 Basis Set Limit
cis-trans 0 (Reference)
cis-gauche 135
gauche-trans 103
gauche-gauche 50

Data adapted from a study on allyl amine, which serves as a model for the conformational behavior of this compound. nih.gov

Strategies for Chiral Resolution and Enantiomeric Enrichment

For chiral derivatives of this compound that are synthesized as racemic mixtures, chiral resolution is necessary to separate the enantiomers. A classical and widely used method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Enzymatic resolution offers a highly selective alternative. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. google.com This method can provide high enantiomeric purity for both the product and the remaining starting material.

Enantiomeric enrichment refers to any process that increases the proportion of one enantiomer in a mixture. nih.gov Besides resolution, this can also be achieved through processes like preferential crystallization, where seeding a supersaturated racemic solution with a crystal of one enantiomer can induce the crystallization of that enantiomer. wikipedia.orgmdpi.com Additionally, dynamic kinetic resolution combines the selective transformation of one enantiomer (as in kinetic resolution) with the in-situ racemization of the other, theoretically allowing for a 100% yield of the desired enantiomer. A light-driven, crystallization-induced dynamic resolution of amines has been reported, where a photoredox catalyst mediates the racemization of the amine while one enantiomer is selectively crystallized as a diastereomeric salt. researcher.life

Table 4: Common Chiral Resolving Agents for Amines

Resolving Agent Type Forms Diastereomeric...
Tartaric Acid Acid Salts
Camphorsulfonic Acid Acid Salts
Brucine Base Salts (with acidic derivatives)

Computational and Theoretical Studies on 2 Hexenylamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the electronic behavior of molecules. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for a wide range of chemical systems, including unsaturated amines. Functionals like B3LYP, combined with basis sets such as 6-31G(d,p) or larger, are commonly employed to model the properties of such organic molecules.

A fundamental application of quantum chemistry is the determination of a molecule's most stable three-dimensional arrangement of atoms, known as its equilibrium geometry. This is achieved through geometry optimization, an iterative process that seeks to find the minimum energy structure on the potential energy surface. For 2-Hexenylamine, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero.

The electronic structure of this compound is characterized by its key functional groups: the primary amine (-NH₂) and the carbon-carbon double bond (C=C). The highest occupied molecular orbital (HOMO) is expected to have significant contributions from the nitrogen lone pair and the π-orbital of the double bond, indicating these are the primary sites for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would be associated with the corresponding π* antibonding orbital, the primary site for nucleophilic attack.

Below is a representative table of optimized geometric parameters for trans-2-Hexenylamine, as would be predicted by a typical DFT calculation (e.g., B3LYP/6-311++G(d,p)).

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C2=C31.34
C1-N1.46
C1-C21.51
N-H1.02
Bond Angle (°)C1-C2=C3125.2
C2-C1-N110.5
H-N-H106.7
Dihedral Angle (°)N-C1-C2=C3-65.0

DFT calculations are invaluable for mapping out the energetic landscapes of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. acs.orgnih.govresearchgate.net For a molecule like this compound, several reaction types can be investigated.

One relevant example is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. While this compound itself is an amine, computational studies on the addition of other primary amines to α,β-unsaturated systems show that DFT can effectively model the competition between 1,2-addition (at the carbonyl group) and 1,4-addition (at the C=C double bond). acs.orgnih.govresearchgate.net Such studies calculate the activation energy barriers for each pathway, revealing which is kinetically favored. These calculations have shown that selectivity is often governed by a combination of steric and conformational effects. acs.orgnih.govresearchgate.net

Another computationally accessible mechanism is HBr-elimination from a brominated precursor to form the double bond found in this compound. Theoretical calculations on related systems have been used to determine the stability of different transition states, successfully predicting the regioselectivity of the elimination. nii.ac.jp The process involves modeling the reactant, the DBU base, and the resulting transition state complex to compare the energy barriers for forming different isomers. nii.ac.jp

The table below outlines key energetic parameters that would be calculated in a hypothetical DFT study of the reaction of this compound with acrolein, illustrating the kind of data generated to understand reaction mechanisms.

Reaction PathwaySpeciesRelative Free Energy (kcal/mol)
1,4-Addition (Conjugate)Transition State (TS1)+15.2
Product (P1)-5.8
1,2-Addition (to C=O)Transition State (TS2)+11.5
Product (P2)-9.1

Quantum chemical methods can predict various spectroscopic properties with a useful degree of accuracy. For this compound, this includes NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Theoretical predictions can aid in the assignment of complex experimental spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the harmonic vibrational frequencies. These calculated frequencies often systematically overestimate experimental values, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. Such calculations are crucial for assigning specific vibrational modes to observed peaks in IR and Raman spectra. researchgate.net

These predictions are particularly useful for distinguishing between different isomers, such as the cis and trans forms of this compound, as their predicted spectra would show distinct differences.

Molecular Dynamics Simulations and Conformational Landscape Mapping

While quantum chemical calculations are excellent for static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. ulisboa.pt

For this compound, the primary interest lies in mapping its conformational landscape, which is defined by the rotation around its single bonds. The flexibility of the four-carbon alkyl chain attached to the double bond allows the molecule to adopt numerous shapes (conformers). An MD simulation, typically using a molecular mechanics force field (like AMBER or OPLS-AA), can sample these different conformations. ulisboa.ptaps.org

The simulation would be set up by placing one or more this compound molecules in a simulation box, often filled with a solvent like water or hexane, to mimic solution conditions. Over the course of the simulation (nanoseconds to microseconds), the trajectory is saved. Analysis of this trajectory can reveal:

The most populated conformational states.

The energy barriers between these states.

The characteristic timescales of conformational changes.

The nature of intramolecular hydrogen bonding, if any.

Key dihedral angles, such as those along the C1-C2, C3-C4, C4-C5, and C5-C6 bonds, are monitored to define the conformational states.

Dihedral AngleAtomsDescription
τ1N-C1-C2-C3Rotation around the C-C bond adjacent to the amine.
τ2C2-C3-C4-C5Rotation around the C-C bond adjacent to the double bond.
τ3C3-C4-C5-C6Rotation within the flexible alkyl tail.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build a mathematical model that correlates a molecule's structural or physicochemical properties with its reactivity or biological activity. For a chemical transformation involving this compound, a QSAR study could be developed to predict the reaction rate or yield for a series of related derivatives.

The process would involve several steps:

Dataset Assembly: A series of substituted 2-hexenylamines would be synthesized, and their reactivity in a specific transformation (e.g., rate of an acylation reaction) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Describing atomic connectivity and branching.

Hydrophobicity Descriptors: Such as the octanol-water partition coefficient (logP).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to find the best correlation between a subset of the calculated descriptors and the measured reactivity.

Model Validation: The predictive power of the resulting equation is rigorously tested using statistical validation techniques (e.g., cross-validation, prediction on an external test set) to ensure it is robust and not due to chance correlation.

While a powerful tool, specific QSAR studies focusing on the chemical transformations of this compound derivatives are not prominent in the current scientific literature. However, the methodology remains a viable approach for future investigations into this class of compounds.

Advanced Analytical Methodologies for 2 Hexenylamine Research

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., Advanced NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods form the cornerstone of molecular structure determination. For 2-Hexenylamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional groups.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, while 2D NMR experiments are essential for confirming the precise structure.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for its different proton environments. The protons on the double bond (vinylic protons) would appear in the downfield region, while protons adjacent to the amine group would also show a characteristic chemical shift.

¹³C NMR: The carbon spectrum would show distinct signals for the two sp²-hybridized carbons of the double bond and the four sp³-hybridized carbons of the alkyl chain. The carbon atom bonded to the nitrogen would be deshielded and appear at a specific chemical shift.

2D NMR Techniques: Advanced techniques are used to establish connectivity. ipb.pt

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, definitively assigning protons to their respective carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Interactive Data Table
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H₃~0.9~14.0
C2-H₂~1.3~22.5
C3-H₂~2.0~34.5
C4-H~5.5~125.0
C5-H~5.4~135.0
C6-H₂~3.3~45.0
N-H₂~1.5 (broad)-

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The spectrum of this compound, a primary alkenyl amine, would display several characteristic absorption bands. Primary amines typically show two N-H stretching bands, while secondary amines show only one. orgchemboulder.comlibretexts.org

Key expected vibrational frequencies include:

N-H Stretch: Two medium-intensity bands in the region of 3400-3250 cm⁻¹, characteristic of a primary amine (R-NH₂). orgchemboulder.com

C-H Stretch (alkenyl): A medium-intensity band above 3000 cm⁻¹.

C-H Stretch (aliphatic): Medium to strong bands just below 3000 cm⁻¹.

C=C Stretch: A medium-intensity band around 1650 cm⁻¹.

N-H Bend (Scissoring): A medium to strong band in the 1650-1580 cm⁻¹ region, which may sometimes overlap with the C=C stretch. libretexts.org

C-N Stretch: A weak to medium band in the 1250–1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com

N-H Wag: A broad, strong band between 910-665 cm⁻¹, characteristic of primary and secondary amines. orgchemboulder.com

Characteristic FT-IR Absorption Bands for this compound

Interactive Data Table
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3400-3250 (two bands)Medium
=C-HStretch>3000Medium
C=CStretch~1650Medium
N-HBend1650-1580Medium-Strong
C-NStretch1250-1020Weak-Medium
N-HWag910-665Strong, Broad

Mass Spectrometry

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. For this compound (C₆H₁₃N, molecular weight: 99.17 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) and various fragment ions.

The fragmentation of aliphatic amines is dominated by the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which results in a stable, nitrogen-containing cation. For comparison, the mass spectrum of the related saturated compound, 2-Hexanamine, shows a base peak at m/z 44, resulting from alpha-cleavage. nist.govnist.gov A similar fragmentation would be expected for this compound.

Expected Key Fragment Ions in the Mass Spectrum of this compound

Interactive Data Table
m/z ValueProposed Fragment IonFragmentation Pathway
99[C₆H₁₃N]⁺˙Molecular Ion (M⁺˙)
84[M - CH₃]⁺Loss of a methyl radical
70[M - C₂H₅]⁺Alpha-cleavage
44[CH₃-CH=NH₂]⁺Alpha-cleavage (rearranged)

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is essential for isolating and quantifying this compound from reaction mixtures, natural extracts, or environmental samples. mdpi.com The choice of technique depends on the volatility of the compound and the complexity of the sample matrix.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A polar capillary column (e.g., a wax or amine-specific column) is typically used to achieve good peak shape and resolution for amines. Detection can be performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for positive identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for samples that are not suitable for GC. For a basic compound like this compound, reversed-phase HPLC can be challenging due to poor retention and peak tailing on standard C18 columns. This can be overcome by:

Using a mobile phase with a high pH to keep the amine in its neutral, less polar form.

Employing ion-pairing chromatography, where an alkylamine-containing reagent is added to the mobile phase to form a neutral ion pair with the protonated analyte, enhancing retention and improving peak shape. nih.gov

Quantification: In both GC and HPLC, quantification is typically achieved by creating a calibration curve using standards of known concentration. The use of an internal standard is recommended to correct for variations in sample injection and preparation.

Comparison of Chromatographic Methods for this compound Analysis

Interactive Data Table
TechniqueTypical Stationary PhaseMobile Phase / Carrier GasCommon DetectorKey Advantages
GC Polar (e.g., Wax, Amine-specific)Inert Gas (He, N₂, H₂)FID, MSHigh resolution for volatile compounds.
HPLC Reversed-Phase (C18, C8)Acetonitrile/Water with additives (e.g., ion-pairing agents)UV, MSSuitable for less volatile or thermally labile compounds.

Hyphenated Techniques for Reaction Monitoring and Product Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for analyzing complex mixtures in a single run. chemijournal.comnih.gov They are particularly valuable for monitoring the progress of a chemical reaction and identifying intermediates, byproducts, and the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common hyphenated technique for volatile and semi-volatile compounds. chemijournal.com In the context of this compound synthesis, GC-MS can be used to take snapshots of the reaction mixture over time. The GC separates the components (reactants, solvent, intermediates, product), and the MS provides mass spectra for each separated peak, allowing for their identification. nih.gov This enables researchers to optimize reaction conditions such as temperature, pressure, and catalyst loading.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed when reaction components are not sufficiently volatile or are thermally unstable for GC analysis. saspublishers.com It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. Different ionization sources, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the polarity of the analytes. asdlib.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a highly advanced technique that provides complete NMR spectra (e.g., ¹H NMR) of compounds as they elute from the LC column. springernature.com This allows for the unambiguous structural elucidation of unknown byproducts or intermediates in a reaction mixture without the need for prior isolation.

These hyphenated methods provide rich, real-time data that is critical for understanding reaction mechanisms, confirming product identity, and assessing purity. springernature.com

Future Research Directions and Perspectives in Hexenylamine Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on sustainability is fueling the development of environmentally benign methods for synthesizing hexenylamines and related allylic amines. Future research will prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

A promising avenue lies in the use of biomass-derived starting materials. For instance, α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives, which are derivable from renewable biomass, can serve as green allylating agents for the synthesis of allylic amines. nih.gov This approach, coupled with biocatalytic systems, offers a sustainable alternative to traditional synthetic routes. nih.gov Enzymatic N-allylation, utilizing enzymes like reductive aminases, allows for the direct and selective synthesis of allylic amines under mild conditions, avoiding the use of harsh reagents and minimizing byproduct formation. nih.gov Furthermore, the development of one-pot biocatalytic cascades, combining enzymes such as ene-reductases and imine reductases, enables the synthesis of chiral amines from α,β-unsaturated ketones with high stereoselectivity. sciencedaily.com

Catalysis will continue to be a cornerstone of green synthesis. The development of catalysts based on earth-abundant and non-toxic metals, such as molybdenum, is a key focus. Molybdenum-catalyzed allylic amination of tertiary allylic carbonates has been demonstrated in green solvents like ethanol, with the catalyst being recyclable. acs.orgresearchgate.net Similarly, iridium-catalyzed reactions in water offer a sustainable route for the selective synthesis of N-allylic amines. organic-chemistry.org The use of protic ionic liquids (PILs) as both catalysts and solvents also presents a green strategy for the synthesis of allylic amines from conjugated dienes. sciforum.net

The table below summarizes some of the emerging green synthetic strategies applicable to hexenylamine synthesis.

Green StrategyKey FeaturesPotential Starting Materials for Hexenylamine SynthesisCatalyst/System
Biocatalysis High selectivity, mild reaction conditions, renewable enzymes. nih.govsciencedaily.comHexenals, hexenones, hexenoic acids.Reductive aminases, Ene-reductases, Imine reductases. nih.govsciencedaily.com
Renewable Feedstocks Utilization of biomass-derived materials. nih.govrsc.orgdtu.dkBio-derived hexenols, aldehydes from biomass processing.Various catalysts depending on the transformation.
Green Solvents Use of environmentally friendly solvents like water and ethanol. acs.orgorganic-chemistry.orgHexenyl carbonates, hexenols.Molybdenum or Iridium complexes. acs.orgorganic-chemistry.org
Protic Ionic Liquids Dual role as catalyst and solvent, mild reaction conditions. sciforum.net1,3-Hexadiene.Alkylammonium-based PILs. sciforum.net

Discovery of Novel Reactivity Patterns and Transformation Pathways

Beyond sustainable synthesis, a significant research thrust is the exploration of novel reactivity patterns and transformation pathways for hexenylamines. This involves designing new types of reactions that expand the synthetic utility of these molecules.

Multicomponent Reactions: Nickel-catalyzed multicomponent coupling reactions involving simple alkenes, aldehydes, and amides have emerged as a powerful tool for the one-step synthesis of complex allylic amines. rsc.orgchemrxiv.org This modular approach allows for the rapid construction of diverse molecular architectures from readily available starting materials.

Cascade Reactions: Domino or cascade reactions that enable the formation of multiple chemical bonds in a single operation are highly sought after. For example, three-component domino reactions have been developed for the synthesis of polyfunctionalized fused pyrroles, involving an intermolecular allylic amination step. nih.gov These reactions offer high atom and step economy.

Electrochemical and Photochemical Methods: The use of electricity and light to drive chemical reactions is a rapidly growing area. Electrochemical synthesis provides a novel means to prepare aliphatic allylic amines by coupling secondary amines with unactivated alkenes. acs.orgresearchgate.net Photocatalysis, particularly using visible light, opens up new avenues for C-H functionalization and the formation of carbon-centered radicals, which can then be used in various transformations. acs.orgresearchgate.netbeilstein-journals.org For instance, photocatalytic methods can be employed for the alkenylation and alkynylation of alkanes, which could be adapted for the functionalization of the hexenyl chain. researchgate.net

Isomerization Reactions: The catalytic isomerization of allylic amines to enamines or enamides is another area of active research. researchgate.netnih.gov This transformation provides access to valuable synthetic intermediates and can be achieved with high stereoselectivity using catalysts based on rhodium or other transition metals. acs.orgchemrxiv.org

Integration of Advanced Computational Methods for Rational Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems, thereby guiding the rational design of new catalysts and reactions.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are being employed to elucidate the detailed reaction mechanisms of transformations involving allylic amines. For example, computational studies on cobalt-catalyzed allylic substitution have shed light on the inner-sphere C–N reductive elimination pathway and the origins of regio- and enantioselectivities. rsc.org Such insights are crucial for optimizing reaction conditions and designing more efficient catalysts. Theoretical investigations have also been used to study the reverse Cope elimination of hydroxylamines with alkenes, providing a deeper understanding of this transformation. nih.gov

Predicting Reactivity: Computational models can be used to predict the reactivity of different substrates and catalysts. For instance, computational screening can help identify promising catalyst-substrate combinations for photocatalytic reactions, saving significant experimental effort. mit.edu By calculating properties like frontier orbital energies, researchers can predict whether a particular reaction is likely to occur and what the expected yield might be. mit.edu

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their interactions. ulisboa.pt These simulations can be used to investigate the properties of amines at interfaces, which is relevant for applications such as emulsifiers. ulisboa.pt MD simulations can also be used to study the permeation of amine-containing molecules through lipid bilayers and the mechanical properties of polymer networks containing amine functionalities. nih.govmdpi.comresearchgate.net

The following table highlights the application of various computational methods in hexenylamine chemistry research.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting reactivity. rsc.orgnih.govnih.govUnderstanding transition states, activation barriers, and selectivity.
Molecular Dynamics (MD) Simulating molecular motion and interactions. ulisboa.ptnih.govmdpi.comresearchgate.netBehavior at interfaces, permeation through membranes, material properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling relationships between chemical structure and biological activity or properties.Predicting the properties of new hexenylamine derivatives.
Virtual Screening Computationally screening large libraries of molecules for desired properties.Identifying potential new catalysts or hexenylamine-based compounds with specific functions.

Exploration of Unconventional Non-Biological Applications

While much of the research on allylic amines is driven by their importance in pharmaceuticals and agrochemicals, there is significant potential for their use in a variety of non-biological applications.

Materials Science: The unsaturated nature of the hexenyl group and the reactivity of the amine functionality make 2-hexenylamine and its derivatives interesting building blocks for new polymers and materials. The amine group can participate in polymerization reactions or be used to modify the surface of materials. The double bond can be used for cross-linking or further functionalization. For example, the interaction of amine molecules with materials like C-S-H gel is being investigated using molecular dynamics to understand their impact on mechanical properties. nih.gov

Industrial Chemicals: Allylic amines are key intermediates in the chemical industry for the production of a range of products, including polymers, dyes, and detergents. researchgate.net Future research could focus on developing hexenylamine-based compounds for these applications, potentially offering improved properties or more sustainable production routes. Alkylamines are also used as surface-active compounds to modulate the interfacial properties of systems like water/hydrocarbon emulsions, a potential application for hexenylamines in the oil and gas industry. ulisboa.pt

Catalysis: Chiral allylic amines can serve as ligands for transition metal catalysts in asymmetric synthesis. The development of new hexenylamine-based ligands could lead to catalysts with improved activity and selectivity for a variety of chemical transformations.

Mechanistic Insights into Complex Hexenylamine Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research will continue to focus on unraveling the intricate details of complex transformations involving hexenylamines.

In-situ Spectroscopic Techniques: The use of in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, coupled with theoretical calculations, can provide real-time information about the species present in a reaction mixture. This approach has been used to investigate the mechanisms of reductive amination on palladium catalysts, revealing the crucial role of hydroxyl groups in the catalytic cycle. mdpi.com

Kinetic Studies: Detailed kinetic studies can help to determine the rate-determining step of a reaction and provide insights into the reaction mechanism. For example, kinetic analysis of palladium-catalyzed hydroamination reactions has shed light on the role of different intermediates. acs.org

Isotopic Labeling Studies: The use of isotopically labeled substrates is a powerful tool for tracing the path of atoms during a chemical reaction. This can provide definitive evidence for or against a proposed mechanism.

By combining experimental techniques with computational modeling, researchers can gain a comprehensive understanding of the mechanisms of complex hexenylamine transformations. This knowledge will be instrumental in the rational design of new catalysts and the development of novel synthetic methodologies with enhanced efficiency and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hexenylamine, and how can purity be ensured?

  • Methodology : this compound can be synthesized via hydroamination of 1,3-dienes using transition-metal catalysts (e.g., rhodium or palladium) or through allylic amination of α,β-unsaturated carbonyl compounds. Post-synthesis purification typically involves fractional distillation under reduced pressure or column chromatography with polar stationary phases (e.g., silica gel). Purity is confirmed via gas chromatography (GC) with flame ionization detection (FID), ensuring >98% purity for research use .
  • Key Considerations : Monitor reaction temperature and catalyst loading to avoid side products like imines or secondary amines.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H-NMR identifies the double bond (δ 5.2–5.8 ppm, vinyl protons) and amine protons (δ 1.5–2.5 ppm). 13C^{13}C-NMR confirms the carbonyl absence and alkene carbons (δ 120–130 ppm).
  • IR : Stretching vibrations at ~3350 cm1^{-1} (N–H) and ~1650 cm1^{-1} (C=C).
  • Mass Spectrometry : Molecular ion peak at m/z 101 (C6 _6H13 _{13}N+^+) and fragmentation patterns for structural validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves (tested for amine resistance), chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation .
  • Emergency Response : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

  • Methodology :

  • Controlled Replication : Reproduce experiments under standardized conditions (pH, solvent, temperature) to isolate variables.
  • Purity Analysis : Use high-performance liquid chromatography (HPLC) to detect trace impurities (e.g., oxidation byproducts) that may alter reactivity .
  • Comparative Studies : Cross-reference kinetic data with computational models (e.g., DFT calculations) to validate mechanistic hypotheses .

Q. What experimental design principles optimize this compound’s catalytic applications?

  • Methodology :

  • Design of Experiments (DoE) : Vary catalyst type (e.g., Ru vs. Pd), substrate ratio, and solvent polarity to maximize yield. Use response surface methodology (RSM) to identify optimal conditions.
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How can isotopic labeling elucidate this compound’s role in reaction mechanisms?

  • Methodology : Synthesize 15N^{15}N-labeled this compound to trace nitrogen migration in catalytic cycles (e.g., hydroamination). Use 2H^2H-labeling at the α-carbon to study kinetic isotope effects (KIEs) in proton-transfer steps .

Q. What computational strategies predict this compound’s interactions in biological or catalytic systems?

  • Methodology :

  • Molecular Docking : Simulate binding affinities with enzyme active sites (e.g., amine oxidases) using AutoDock Vina.
  • QSPR Models : Correlate electronic descriptors (HOMO/LUMO energies) with experimental redox potentials to forecast reactivity .

Q. What challenges arise when scaling up this compound synthesis, and how are they addressed?

  • Methodology :

  • Purification at Scale : Replace column chromatography with continuous distillation or membrane filtration.
  • Catalyst Recovery : Immobilize metal catalysts on mesoporous silica to enhance recyclability and reduce costs .

Methodological Guidance for Data Reporting

  • Data Presentation : Use tables to compare reaction yields under varying conditions (e.g., catalyst loading vs. temperature). Include error bars in kinetic plots to highlight reproducibility .
  • Ethical Replication : Document all experimental parameters (solvent grade, equipment calibration) to enable independent verification .
  • Literature Integration : Contrast findings with prior studies in the discussion section, explicitly addressing disparities in results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.